molecular formula C21H22O9 B1674860 7-Hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one CAS No. 551-15-5

7-Hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

Cat. No.: B1674860
CAS No.: 551-15-5
M. Wt: 418.4 g/mol
InChI Key: DEMKZLAVQYISIA-UHFFFAOYSA-N
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Description

Liquiritin is a flavonoid glycoside predominantly found in Glycyrrhiza species, such as Glycyrrhiza glabra and Glycyrrhiza uralensis. It consists of a flavanone backbone (liquiritigenin) conjugated with a glucose moiety, contributing to its solubility and bioavailability. Its pharmacokinetic profile and metabolic conversion to aglycones (e.g., liquiritigenin) are critical to its bioactivity .

Properties

IUPAC Name

7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMKZLAVQYISIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liquiritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

551-15-5
Record name Liquiritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212 °C
Record name Liquiritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Aqueous Extraction and Hybrid Resin Purification

The foundation of liquiritin isolation lies in optimizing solvent systems and resin-based purification. A patented method (CN102391330A) exemplifies this approach, utilizing deionized water for initial extraction followed by hybrid resin chromatography. Licorice root powder (60 mesh) undergoes aqueous extraction at 90°C with a feed-to-liquid ratio of 1:5–1:8, achieving maximal liquiritin solubility. Filtration through gauze yields a crude extract, which is subsequently loaded onto a hybrid resin column comprising polyamide (30–100 mesh) and macroporous resin (D101B, HPD-100, or HP-30) in a 2:8 mass ratio.

Ethanol gradient elution proves critical:

  • 6–8 column volumes (CV) of deionized water remove polar impurities.
  • 4 CV of 25–40% ethanol elutes intermediate compounds.
  • 4 CV of 50% ethanol selectively recovers liquiritin, with final concentrations reaching 93.5–98.6% after crystallization.

Table 1: Resin Performance in Liquiritin Purification

Resin Combination Ethanol Gradient Purity (%) Yield (mg/g)
Polyamide + D101B 30% → 50% 98.1 1.43
Polyamide + HPD-100 35% → 50% 98.6 -
Polyamide + HP-30 25% → 50% 94.1 -

This method’s scalability is enhanced by the resin’s reusability, though particle size (30–100 mesh) impacts flow rates and impurity retention.

Organic Solvent Partitioning and Recrystallization

Alternative protocols prioritize organic solvents for initial extraction. The JPS6479166A patent employs methanol or ethanol under reflux, followed by n-butanol/water partitioning. Licorice is refluxed in methanol (1:10 w/v) for 2 hours, concentrated below 60°C, and dissolved in 5–10 volumes of water. n-Butanol saturation facilitates liquiritin migration into the organic phase, which is washed, concentrated, and recrystallized from aqueous ethanol (50–70%), yielding 89–92% purity.

Liquid-liquid extraction (LLE) parameters influence recovery:

  • n-Butanol-to-water ratio : ≥1:1 ensures efficient partitioning.
  • Temperature : Room temperature (20–25°C) prevents thermal degradation.
  • Crystallization solvent : Ethanol concentrations below 50% reduce co-precipitation of glycyrrhizic acid.

Chromatographic Separation and Gradient Elution

High-performance liquid chromatography (HPLC) bridges analytical and preparative scales. A C18 column with acetonitrile-water (1% acetic acid) gradient elution (20:80 → 60:40 over 10 minutes) resolves liquiritin from glycyrrhizic acid and glabridin. Preparative columns (12 μm packing) achieve baseline separation, yielding 0.29 mg/g liquiritin with 80.8% recovery.

Table 2: Chromatographic Conditions and Outcomes

Parameter Analytical Scale Preparative Scale
Column Packing (μm) 5 12
Flow Rate (mL/min) 1.0 5.0
Detection (nm) 254 254
Recovery (%) 95.2 80.8

Matrix effects in biological samples, however, reduce recovery to 70.3–89.06%, necessitating solid-phase extraction (SPE) for complex matrices.

Crystallization Dynamics and Solvent Optimization

Post-purification crystallization determines final purity. The CN102391330A protocol employs a two-stage process:

  • Primary crystallization : 50% ethanol eluate is concentrated to 30% solids, diluted 1:1 with water, and crystallized at 20°C for 8 hours (85–90% yield).
  • Secondary crystallization : Dissolution in 4x volume ethanol, re-concentration, and water addition achieve >98% purity.

Ethanol-to-water ratios below 1:1 promote liquiritin supersaturation, while temperatures above 25°C increase impurity solubility.

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Industrial Applicability

Method Purity (%) Yield (mg/g) Cost Estimate Scalability
Hybrid Resin 98.6 1.43 Moderate High
n-Butanol LLE 92.0 0.29 Low Moderate
Preparative HPLC 99.2 0.31 High Low

Hybrid resin methods balance cost and yield, whereas HPLC suits high-purity, small-scale demands. n-Butanol partitioning, though economical, struggles with emulsification at industrial scales.

Stability Considerations and Degradation Pathways

Liquiritin’s glycosidic bond renders it susceptible to acidic hydrolysis. Studies using simulated gastric fluid (pH 1.2) show 40% degradation within 2 hours, necessitating neutral pH during extraction. Thermal stability assays confirm that temperatures below 60°C preserve integrity, while reflux (90°C) in aqueous solutions induces <10% decomposition.

Scientific Research Applications

Anti-Inflammatory Properties

Liquiritin has been extensively studied for its anti-inflammatory effects, particularly in conditions such as osteoporosis and psoriasis.

Osteoporosis

Recent studies indicate that liquiritin can inhibit osteoclast formation and bone resorption induced by receptor activator of nuclear factor kappa-Β ligand (RANKL). It achieves this by attenuating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor of activated T-cells c1 (NFATc1) activation, which are critical in osteoclast differentiation and activity. This suggests a potential role for liquiritin in treating osteoporosis by curbing excessive bone resorption .

Psoriasis

In the context of psoriasis, liquiritin has shown promise in reducing inflammation and skin lesions. Experimental models demonstrated that liquiritin inhibited the progression of psoriasis both in vitro and in vivo by modulating cytokine production and immune cell interactions .

Neuroprotective Effects

Liquiritin exhibits neuroprotective properties that are particularly relevant in ischemic conditions. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells subjected to ischemia/reperfusion injury. For instance, liquiritin treatment significantly reduced infarct volumes and improved the expression of anti-apoptotic proteins in animal models of stroke . Additionally, it has been shown to protect against oxygen-glucose deprivation-induced damage by enhancing cell viability and reducing oxidative stress through activation of specific signaling pathways .

Anticancer Activity

Liquiritin has been investigated for its potential anticancer effects. Studies have indicated that it can induce apoptosis in various cancer cell lines while inhibiting cell proliferation. For example, liquiritin apioside has demonstrated cytotoxicity against human cancer cell lines such as HSC-2 and HSC-3 . These findings suggest that liquiritin may serve as a complementary therapeutic agent in cancer treatment.

Dermatological Applications

The skin-brightening properties of liquiritin have made it a subject of interest in dermatology. It has been shown to enhance skin health by reducing oxidative stress and inflammation, which are often implicated in skin disorders . Furthermore, the application of liquiritin has been associated with increased production of phenolic compounds and defense-related enzymes in treated plants, indicating its potential use in enhancing plant resilience as well .

Other Therapeutic Applications

Liquiritin's pharmacological profile extends to various other applications:

  • Antioxidant Activity : Liquiritin has demonstrated significant antioxidant properties, which help combat oxidative stress-related diseases.
  • Hepatoprotective Effects : Studies suggest that liquiritin may protect liver cells from damage induced by toxins and oxidative stress .
  • Antitussive Effects : Traditionally used in Chinese medicine, liquiritin is recognized for its ability to alleviate coughs .

Summary Table of Liquiritin Applications

Application AreaMechanism/EffectReference
Anti-inflammatoryInhibits RANKL-induced osteoclast formation
Psoriasis TreatmentModulates cytokine production
NeuroprotectionReduces oxidative stress and apoptosis
AnticancerInduces apoptosis in cancer cell lines
Skin HealthEnhances antioxidant capacity
HepatoprotectionProtects liver cells from oxidative damage
AntitussiveAlleviates cough symptoms

Comparison with Similar Compounds

Key Differences :

  • Glycosylation : Liquiritin and isoliquiritin are glycosides, whereas liquiritigenin and isoliquiritigenin are aglycones.
  • Backbone: Liquiritin (flavanone) vs. isoliquiritin (chalcone), leading to divergent biological targets .

Relative Abundance in Licorice Extracts

Quantitative analysis of Glycyrrhizae Radix extract (GRE) reveals significant differences in concentrations:

Compound Content in GRE (%) Notes
Glycyrrhizin 1.3 ± 0.2 Most abundant triterpenoid
Liquiritin 0.38 ± 0.07 Dominant flavonoid glycoside
Liquiritigenin 0.027 ± 0.010 Aglycone; lower concentration
Isoliquiritigenin 0.014 ± 0.004 Chalcone aglycone; trace amounts

In flavonoid-enriched fractions (TFF), liquiritin apioside and isoliquiritin apioside constitute >90% of total flavonoids, highlighting their abundance compared to liquiritin and isoliquiritin (2.5–7.5% combined) .

Pharmacokinetic Profiles

Key Findings from Rat Studies :

  • Liquiritin :
    • Rapidly metabolized in the intestine to isoliquiritigenin and liquiritigenin.
    • Lower AUC (103.0 h·ng/mL) and shorter elimination half-life (T1/2 = 3.7 h) compared to aglycones.
  • Liquiritigenin/Isoliquiritigenin :
    • Higher AUC (7.5–7.7 h·ng/mL) despite lower initial content in GRE.
    • Longer T1/2 (~8 h) due to intestinal biotransformation of liquiritin.

Mechanism : Liquiritin undergoes hydrolysis in the intestinal lumen, releasing bioactive aglycones .

Anti-Inflammatory Effects

  • Liquiritin: Inhibits NF-κB pathway, reduces NO, IL-6, and TNF-α in macrophages .
  • Isoliquiritigenin : Suppresses PI3K/Akt and MAPK pathways; higher potency in reducing COX-2 .
  • Liquiritin apioside : Modulates PI3K/Akt/NF-κB in RAW 264.7 cells but shows reduced cytotoxicity compared to liquiritin .

Antioxidant and Neuroprotective Effects

  • Liquiritin : Upregulates glucose-6-phosphate dehydrogenase (G6PD), protecting against oxidative stress in neuronal cells .
  • Isoliquiritin : Cytotoxic at high doses, unlike liquiritin .

Antiviral Activity

  • Liquiritin: Binds SARS-CoV-2 spike protein (binding energy: -6.62 kcal/mol) and mimics type I interferon .
  • Glycyrrhizin: Inhibits SARS-CoV-2 replication via ACE2 interaction, contrasting with liquiritin’s immunomodulatory role .

Synergistic Effects

  • Licochalcone B + Liquiritin : 1:1 ratio enhances anti-inflammatory and anti-fibrotic effects in COPD via HCK inhibition .

Challenges and Opportunities

  • Bioavailability : Liquiritin’s poor absorption limits therapeutic use, but its metabolites (e.g., liquiritigenin) are bioactive .
  • Structural Optimization : Apioside derivatives improve solubility but alter activity profiles .

Biological Activity

Liquiritin, a flavonoid derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza uralensis, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the various biological effects of liquiritin, focusing on its neuroprotective, antidepressant, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Pharmacokinetics

Liquiritin is a flavanone glycoside, primarily known for its role as an active component in traditional Chinese medicine. Its chemical structure facilitates various interactions within biological systems, leading to multiple pharmacological effects. Recent studies have characterized the metabolic profile of liquiritin, identifying 76 metabolites in rats, which include phase I and phase II metabolites such as oxidation and glucuronidation products. Understanding these metabolic pathways is crucial for elucidating liquiritin's mechanisms of action and therapeutic potential .

Neuroprotective Effects

Liquiritin exhibits significant neuroprotective properties attributed to its antioxidant capabilities. A study demonstrated that liquiritin enhances cell survival by increasing the expression of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme involved in protecting against oxidative stress. In vitro experiments revealed that liquiritin could ameliorate cytotoxicity induced by menadione sodium bisulfate in a dose-dependent manner .

Table 1: Neuroprotective Mechanisms of Liquiritin

MechanismEffectReference
G6PD ExpressionIncreased cell survival under oxidative stress
Antioxidant ActivityReduced apoptosis and enhanced cell viability
NF-κB Pathway InhibitionDiminished inflammation and oxidative stress

Antidepressant Activity

Research has shown that liquiritin possesses antidepressant effects, particularly in models of chronic unpredictable mild stress (CUMS). In various animal studies, administration of liquiritin significantly improved behavioral outcomes such as increased sucrose consumption and reduced immobility time in forced swimming tests. The compound appears to modulate neurotransmitter levels, including serotonin (5-HT) and norepinephrine (NE), thereby alleviating depressive symptoms .

Table 2: Effects of Liquiritin on Depression Models

StudyDosageKey Findings
Guo et al.40 mg/kgIncreased sucrose consumption and body weight
Zhao et al.10-40 mg/kgReduced immobility time in TST and FST
Liu et al.20 mg/kgEnhanced memory performance in EPM

Anti-inflammatory Properties

Liquiritin exhibits potent anti-inflammatory effects through the inhibition of various signaling pathways. It has been shown to reduce inflammation by inhibiting the MAPK and TLR4/MyD88 pathways, leading to decreased tissue damage in models of coronary heart disease . Additionally, liquiritin has demonstrated efficacy in alleviating pain associated with bone cancer by targeting the CXCL1/CXCR2 signaling pathway .

Table 3: Anti-inflammatory Mechanisms of Liquiritin

PathwayEffectReference
MAPK PathwayReduced inflammation and tissue damage
CXCL1/CXCR2 PathwayAlleviated mechanical allodynia
NF-κB ActivationDiminished inflammatory response

Anticancer Activity

The anticancer potential of liquiritin has been explored in various studies, particularly regarding its ability to inhibit cancer cell proliferation. Liquiritin has shown cytotoxic effects against several cancer cell lines, including colon carcinoma (CT-26) and liver cancer (HepG2). Its mechanism involves upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Table 4: Anticancer Effects of Liquiritin

Cancer TypeEffectReference
Colon CarcinomaInhibited proliferation at low concentrations
Liver CancerInduced apoptosis through mitochondrial pathways

Q & A

Q. What in vitro assays are commonly used to evaluate Liquiritin’s anticancer activity, and how should they be optimized for reproducibility?

Methodological Answer: Key assays include:

  • CCK-8 assay for proliferation screening (baseline cytotoxicity).
  • EdU assay or flow cytometry for cell cycle analysis.
  • Transwell assays for migration/invasion (use Matrigel coating for invasion-specific assessment).
  • TUNEL assay or Annexin V staining for apoptosis quantification.
    Optimization Tips:
  • Use triplicate wells and include vehicle controls (e.g., DMSO ≤0.1% v/v) to rule out solvent interference .
  • Validate results across multiple cell lines (e.g., HT-29 and SW480 for colorectal cancer) to ensure biological relevance .

Q. How can researchers standardize HPLC protocols for quantifying Liquiritin in plant extracts or biological matrices?

Methodological Answer:

  • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of methanol/water with 0.1% formic acid for improved peak resolution.
  • Detection : UV absorbance at 276 nm (optimal for Liquiritin’s chromophore) .
    Validation Steps:
  • Spike recovery tests in plasma/urine to assess matrix effects.
  • Calibration curves (1–100 µg/mL) with R² >0.99 for linearity .

Q. What animal models are suitable for studying Liquiritin’s pharmacokinetics and efficacy in vivo?

Methodological Answer:

  • Xenograft models : Nude mice implanted with HT-29/SW480 cells for tumor suppression studies (dosage: 10–90 mg/kg, i.p. or oral) .
  • Metabolic profiling : Rats administered 120 mg/kg Liquiritin orally; collect plasma, bile, urine, and feces at timed intervals for UHPLC-FT-ICR MS analysis .
    Critical Parameters:
  • Monitor body weight and organ histology to assess toxicity.
  • Use isofluorane anesthesia for ethical consistency .

Advanced Research Questions

Q. How can contradictory findings on Liquiritin’s pro- vs. anti-inflammatory effects be resolved?

Methodological Answer:

  • Model-Specific Variables : Test in both acute (LPS-induced RAW264.7 macrophages) and chronic (DSS-induced colitis) inflammation models.
  • Dose Optimization : Lower doses (≤10 µM) may suppress TNF-α, while higher doses (≥50 µM) could induce oxidative stress .
  • Pathway Analysis : Combine RNA-seq and phosphoproteomics to identify context-dependent NF-κB or MAPK modulation .

Q. What computational strategies are effective for predicting Liquiritin’s molecular targets and mechanisms?

Methodological Answer:

  • Network Pharmacology : Use SwissTargetPrediction (Probability >0) to identify high-confidence targets (e.g., HOXB3 in colorectal cancer) .
  • Molecular Docking : AutoDock Vina for binding affinity calculations against SARS-CoV-2 3CLpro or IFN-α receptors .
  • AI Integration : Train ML models on omics datasets to predict off-target effects (e.g., miR-671 regulation) .

Q. How can multi-omics approaches elucidate Liquiritin’s epigenetic regulation in cancer?

Methodological Answer:

  • miRNA Sequencing : Profile miR-671 levels in treated vs. untreated tumors (qPCR validation required) .
  • ChIP-seq : Assess HOXB3 promoter occupancy post-Liquiritin treatment.
  • Metabolomics : Correlate Liquiritin’s phase II metabolites (e.g., glucuronidated/sulfated forms) with miR-671 suppression .

Q. What methodologies address cross-species differences in Liquiritin’s metabolic profile?

Methodological Answer:

  • Comparative Metabolomics : Analyze plasma from rats, mice, and human hepatocytes to identify conserved vs. species-specific pathways (e.g., deglycosylation in rodents vs. sulfation in primates) .
  • Microsomal Incubations : Use human liver microsomes (HLMs) to predict phase I metabolism (CYP450 involvement) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on Liquiritin’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • ROS Quantification : Use DCFH-DA fluorescence in time-course experiments (acute vs. prolonged exposure).
  • Threshold Determination : Establish dose-response curves in normal (NCM460) vs. cancerous cells; pro-oxidant effects may dominate in cancer cells due to basal ROS elevation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Reactant of Route 2
7-Hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.